molecular formula C8H8N2O5 B1323209 2-Ethoxy-5-nitronicotinic acid CAS No. 247582-60-1

2-Ethoxy-5-nitronicotinic acid

Cat. No.: B1323209
CAS No.: 247582-60-1
M. Wt: 212.16 g/mol
InChI Key: GLSREOLUIPGEMD-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitronicotinic acid is a heterocyclic organic compound with the empirical formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitronicotinic acid typically involves the nitration of 2-ethoxypyridine followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-nitronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium ethoxide or other nucleophiles.

    Carboxylation: Alcohols and acid catalysts.

Major Products Formed

    Reduction: 2-Ethoxy-5-aminopyridine-3-carboxylic acid.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-Ethoxy-5-nitronicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The ethoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-nitronicotinic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Biological Activity

2-Ethoxy-5-nitronicotinic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a nitro group attached to a pyridine ring. The structure can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

This configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are known to interact with cellular components, potentially leading to cell death in microorganisms and cancer cells. The carboxylic acid functionality allows for hydrogen bonding with biological molecules, enhancing its pharmacological effects. Additionally, the ethoxy group modulates lipophilicity, affecting cellular uptake and distribution .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt microbial DNA through the formation of toxic intermediates upon reduction. This mechanism has been demonstrated in various studies where nitro derivatives showed efficacy against a range of pathogens, including bacteria and fungi .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli4 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms triggered by the reduction of the nitro group. This property positions this compound as a potential candidate for further development in cancer therapies .

Case Study: Anticancer Effects
A study published in the Journal of Medicinal Chemistry examined the effects of various nitro compounds on human cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells, suggesting a need for further exploration into its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesUnique ethoxy group enhances activity
2-Chloro-5-nitropyridineModerateLimitedLacks ethoxy group
2-Methoxy-5-nitropyridineYesLimitedSimilar structure but less effective

Properties

IUPAC Name

2-ethoxy-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSREOLUIPGEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634562
Record name 2-Ethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247582-60-1
Record name 2-Ethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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